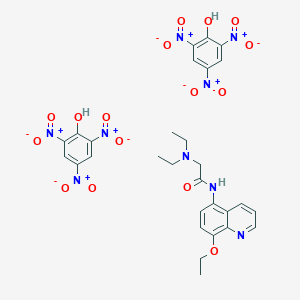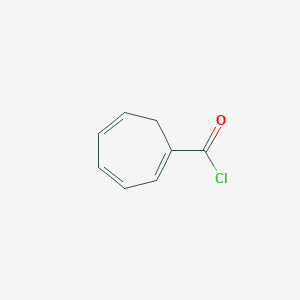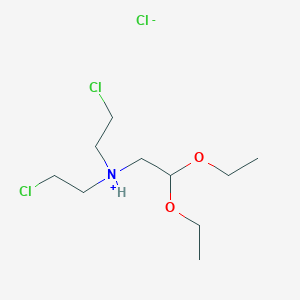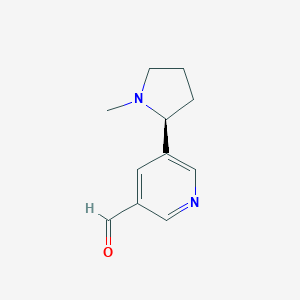
S-Nicotine-5-carboxaldehyde
Vue d'ensemble
Description
"S-Nicotine-5-carboxaldehyde" is a derivative of nicotine, a tobacco alkaloid. Its structure and properties have been investigated to understand nicotine's metabolism and potential applications.
Synthesis Analysis
The synthesis of nicotine derivatives often involves cytochrome P-450 catalyzed oxidation. Peterson, Trevor, and Castagnoli (1987) explored the stereochemical course of nicotine oxidation, highlighting the importance of the cytochrome P-450 pathway in forming nicotine derivatives (Peterson, Trevor, & Castagnoli, 1987). Luo et al. (2004) described a two-step synthesis process for related nicotine analogs, emphasizing the role of intramolecular reactions in synthesizing nicotine derivatives (Luo, Fang, Zhao, & Zhai, 2004).
Molecular Structure Analysis
The molecular structure of nicotine derivatives, including S-Nicotine-5-carboxaldehyde, is complex and involves stereochemical aspects. Li et al. (2011) used computational methods to study nicotine's interaction with cytochrome P450, revealing insights into nicotine's molecular species and binding structures (Li, Huang, Han, & Zhan, 2011).
Chemical Reactions and Properties
Nicotine's chemical reactions are primarily focused on oxidation and hydroxylation. Li et al. (2010) investigated nicotine's hydroxylation and demethylation pathways catalyzed by cytochrome P450, revealing complex reaction pathways and interactions (Li, Wang, Han, & Zhan, 2010).
Physical Properties Analysis
The physical properties of nicotine derivatives are influenced by their molecular structure. Shang et al. (2021) studied the oxidation of nicotine derivatives by aldehyde dehydrogenase, which impacts the compound's physical properties (Shang et al., 2021).
Chemical Properties Analysis
Nicotine and its derivatives display varied chemical properties based on their functional groups and structural conformations. Felpin et al. (2001) synthesized nicotine alkaloids, providing insights into the chemical properties of these compounds (Felpin et al., 2001).
Applications De Recherche Scientifique
Nicotine research advances our understanding of neuronal nicotinic acetylcholine receptors and aids in smoking cessation and the treatment of various medical diseases, though it also presents potential risks (Heishman et al., 1997).
The cytochrome P-450-catalyzed oxidation of (S)-nicotine to (S)-cotinine involves stereoselective abstraction, which is critical in understanding nicotine's metabolic pathways (Peterson, Trevor, & Castagnoli, 1987).
Nicotine can promote colon cancer growth via activation of specific cellular pathways, and inhibitors of these pathways can effectively reduce this effect (Ye et al., 2004).
Nicotine enhances attention in rats, particularly in selective attention processes, and can be used as a sensitive rodent model for its therapeutic potential (Hahn, Shoaib, & Stolerman, 2002).
P450 2B6 is a less efficient catalyst of nicotine 5′-oxidation but significantly contributes to NNK metabolism in human liver microsomes, suggesting a role in tobacco carcinogenesis (Dicke, Skrlin, & Murphy, 2005).
The alpha 5 subunit of nicotinic acetylcholine receptors plays a crucial role in nicotine-induced behaviors and seizures, with reduced sensitivity in alpha 5-deficient mice (Salas et al., 2003).
Serotonin2C receptors can block nicotine-induced hyperactivation of midbrain dopamine neurons, potentially reducing nicotine-induced neuronal damage (Pierucci, di Matteo, & Esposito, 2004).
Safety And Hazards
Propriétés
IUPAC Name |
5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-13-4-2-3-11(13)10-5-9(8-14)6-12-7-10/h5-8,11H,2-4H2,1H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEQTJXXUQPCGD-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471028 | |
| Record name | S-NICOTINE-5-CARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Nicotine-5-carboxaldehyde | |
CAS RN |
852238-97-2 | |
| Record name | S-NICOTINE-5-CARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

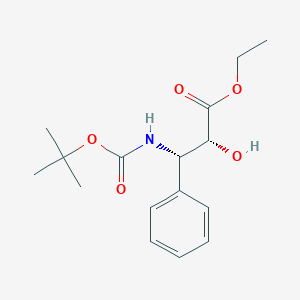
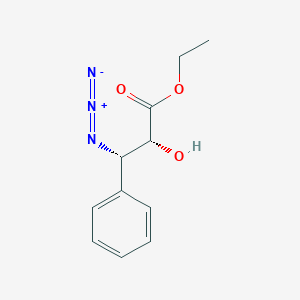
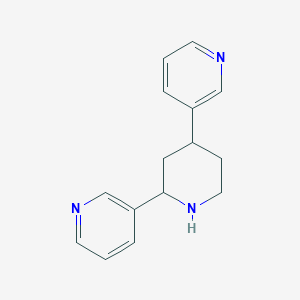
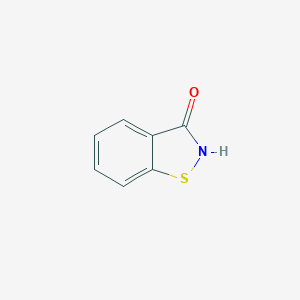
![6-Azatricyclo[3.2.0.02,4]heptan-7-one,6-(1-methylethyl)-,(1alpha,2bta,4bta,5alpha)-(9CI)](/img/structure/B19024.png)
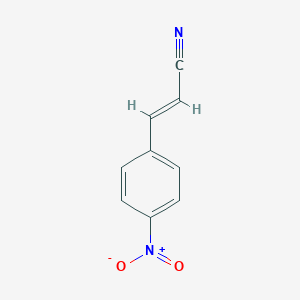
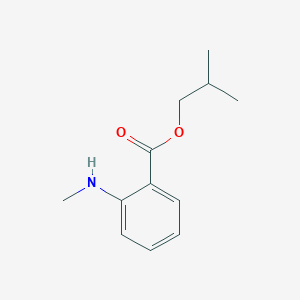
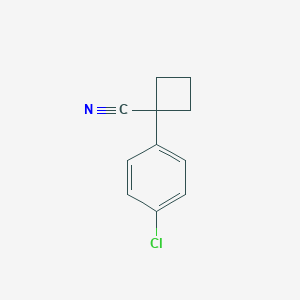
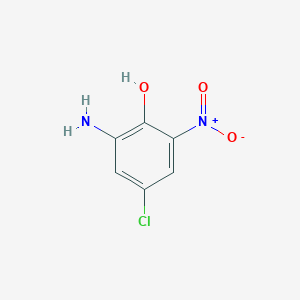
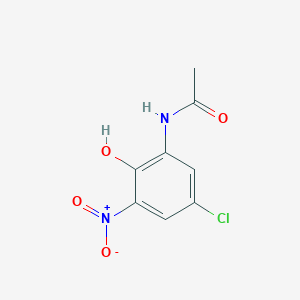
![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)
